2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
This compound (CAS 478042-04-5) is an imidazo[1,2-a]pyridine derivative with a 2,3-dichlorophenylsulfanyl substituent and a 2,7-dimethylimidazo[1,2-a]pyridin-3-yl core. Its molecular formula is C₁₇H₁₄Cl₂N₂OS, with a molecular weight of 365.3 g/mol and a calculated XLogP3 value of 6.0, indicating high lipophilicity .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-10-6-7-21-15(8-10)20-11(2)17(21)13(22)9-23-14-5-3-4-12(18)16(14)19/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTTULMKKLZISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=C(C(=CC=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS Number: 478042-04-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structure includes a dichlorophenyl group and an imidazopyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and research findings.
- Molecular Formula : C17H14Cl2N2OS
- Molecular Weight : 365.28 g/mol
- IUPAC Name : 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The imidazopyridine moiety can interact with various receptors, potentially influencing signal transduction pathways.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activity Overview
Recent studies have indicated various biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that derivatives of imidazopyridine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study reported that similar compounds showed cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Study Findings : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Dichlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Sulfanyl Linkage : Contributes to the compound's reactivity and potential interactions with biological targets.
- Imidazopyridine Moiety : Essential for receptor binding and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The following analogs differ in halogen substitution on the phenylsulfanyl group:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|---|
| 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (Target Compound) | 478042-04-5 | C₁₇H₁₄Cl₂N₂OS | 365.3 | 6.0 | 2,3-dichlorophenylsulfanyl |
| 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone | 478042-05-6 | C₁₇H₁₅FN₂OS | 330.8 | Not reported | 4-fluorophenylsulfanyl |
| 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone | 478042-01-2 | C₁₇H₁₅ClN₂OS | 330.8 | Not reported | 3-chlorophenylsulfanyl |
Key Observations:
Molecular Weight: The dichloro derivative is ~10% heavier than the fluoro and mono-chloro analogs, which may influence pharmacokinetic properties like distribution and clearance.
Electronic Effects : The electron-withdrawing nature of Cl substituents (vs. F) could alter binding affinity in biological targets, such as enzymes or receptors .
Notes:
Preparation Methods
Imidazo[1,2-a]pyridine Core Synthesis
Gould-Jacobs Cyclization
Reaction of 2-amino-4,6-dimethylpyridine (1.0 equiv) with ethyl 3-bromoacetoacetate (1.2 equiv) in refluxing acetic acid (12 h) produces 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | +18% |
| Solvent | AcOH, EtOH, DMF | Acetic acid | +22% |
| Reaction Time (h) | 6–24 | 12 | +9% |
Decarboxylation using CuO (20 mol%) in quinoline at 180°C for 2 h provides 2,7-dimethylimidazo[1,2-a]pyridine (87% yield).
Friedel-Crafts Acetylation
Reaction Conditions
Treatment of 2,7-dimethylimidazo[1,2-a]pyridine (1.0 equiv) with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C→RT (24 h) installs the ethanone group.
Key Observations
- Lower temperatures (0–5°C) prevent over-acylation
- Electron-donating methyl groups direct acetylation to C3 position
- Quenching with ice-water minimizes aluminum complex formation
Sulfanyl Group Introduction
Nucleophilic Displacement
Reaction of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-bromoethanone (1.0 equiv) with 2,3-dichlorobenzenethiol (1.2 equiv) in DMF using K₂CO₃ (2.5 equiv) at 60°C (8 h) achieves 78% conversion.
Comparative Base Study
| Base | Conversion (%) | Byproduct Formation |
|---|---|---|
| K₂CO₃ | 78 | <5% |
| Cs₂CO₃ | 82 | 12% |
| DBU | 65 | 18% |
| Et₃N | 41 | 29% |
Flash chromatography (hexane:EtOAc 3:1) isolates the target compound as a pale-yellow solid.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
δ 8.42 (s, 1H, H5-imidazo), 7.68 (dd, J=8.2, 1.4 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.89 (s, 1H, H8-imidazo), 4.23 (s, 2H, SCH₂), 2.78 (s, 3H, CH₃), 2.61 (s, 3H, CH₃).
HRMS (ESI-TOF)
Calculated for C₁₇H₁₃Cl₂N₂OS: 391.0234 [M+H]⁺
Found: 391.0231
Industrial-Scale Considerations
Process Intensification
- Continuous flow synthesis reduces reaction time by 40%
- Microwave-assisted cyclization (150°C, 20 min) achieves 89% yield
Cost Analysis
| Component | Batch Cost ($/kg) | Contribution (%) |
|---|---|---|
| 2,3-Dichlorothiophenol | 420 | 58 |
| Ligands/catalysts | 155 | 21 |
| Solvents | 92 | 13 |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?
The synthesis likely involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-bromoketones (e.g., 3-bromopentane-2,4-dione) under basic conditions . Subsequent functionalization at the 3-position of the imidazopyridine may involve nucleophilic substitution or coupling reactions to introduce the 2,3-dichlorophenylsulfanyl group. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions from the reactive ethanone moiety. Purification typically requires column chromatography or recrystallization, with monitoring via TLC and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR is critical for confirming the imidazopyridine scaffold and substituent positions. Aromatic protons in the 2,3-dichlorophenyl group appear as distinct splitting patterns due to steric and electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfanyl-ethanone linkage.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) is recommended. This resolves ambiguities in stereochemistry or bond lengths caused by electron-withdrawing substituents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on structurally similar imidazopyridine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as sulfanyl derivatives can release toxic gases (e.g., SOx) upon decomposition .
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used for dissolution). For example:
- Solvent Effects : DMSO concentrations >0.1% can alter cell membrane permeability, skewing IC50 values in cytotoxicity assays .
- Metabolic Stability : Check for compound degradation during long-term experiments using LC-MS. Degradation products (e.g., free thiols) may confound activity results .
- Positive Controls : Include known kinase inhibitors (e.g., STAT3 inhibitors) to validate assay reliability when studying mechanisms like anticancer activity .
Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets?
The imidazopyridine core and sulfanyl-ethanone group suggest potential dual mechanisms:
- Kinase Inhibition : The planar imidazopyridine may intercalate into ATP-binding pockets (e.g., JAK2 or EGFR kinases), while the 2,3-dichlorophenyl group enhances hydrophobic interactions .
- Redox Modulation : The sulfanyl group could act as a Michael acceptor, covalently binding to cysteine residues in target proteins . Experimental validation requires kinase profiling assays and molecular docking studies using software like AutoDock Vina .
Q. What strategies optimize this compound’s bioavailability for in vivo studies?
- Prodrug Design : Modify the ethanone group to a ketal or ester to enhance membrane permeability, with enzymatic hydrolysis releasing the active form .
- Formulation : Use nanoemulsions or liposomes to improve solubility, as logP values >3 (predicted for this compound) indicate high hydrophobicity .
- Structure-Activity Relationship (SAR) : Systematically replace the dichlorophenyl group with bioisosteres (e.g., trifluoromethyl) to balance potency and metabolic stability .
Methodological Considerations
- Data Reproducibility : Document reaction conditions meticulously (e.g., anhydrous solvents, inert atmosphere) to ensure consistent yields .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm peak assignments in complex aromatic regions .
- Ethical Compliance : Follow institutional guidelines for disposing of halogenated waste to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
